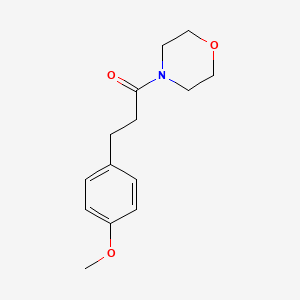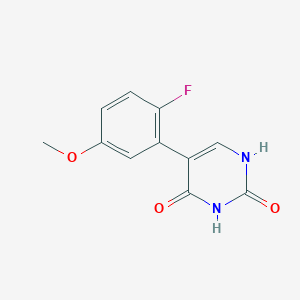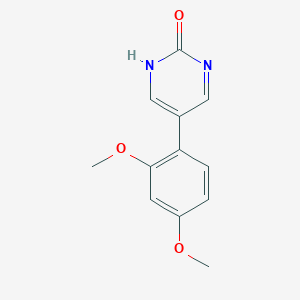
1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one (MMPP) is a versatile compound that is used in a variety of applications in scientific research and laboratory experiments. MMPP is a synthetic compound, and has a wide range of properties that make it a useful compound for many applications.
Wissenschaftliche Forschungsanwendungen
1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including pyrrolidines, 2-pyrrolidinones, and β-lactams. 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one has also been used in the synthesis of a variety of drugs, including opioids, anticonvulsants, and anti-inflammatory drugs. In addition, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one has been used in the synthesis of a variety of polymers, including polyamides, polyurethanes, and polyesters.
Wirkmechanismus
1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one is a versatile compound that can act as an electron-donating group or an electron-withdrawing group, depending on the reaction conditions. In the presence of an acid catalyst, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one can act as an electron-donating group, allowing it to act as a nucleophile in a variety of reactions. In the presence of a base catalyst, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one can act as an electron-withdrawing group, allowing it to act as an electrophile in a variety of reactions.
Biochemical and Physiological Effects
1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one has a wide range of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one has been shown to have antioxidant and anti-inflammatory effects, and has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one is a versatile compound that has a wide range of applications in scientific research and laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized in a variety of ways. In addition, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one is a relatively stable compound, and is not easily degraded by heat or light. However, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one is a relatively toxic compound, and should be handled with caution in laboratory experiments.
Zukünftige Richtungen
1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one is a versatile compound that has many potential applications in scientific research and laboratory experiments. In the future, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one could be used to synthesize a variety of compounds, including drugs, polymers, and other materials. In addition, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one could be used to study the biochemical and physiological effects of compounds, and could be used to develop new drugs and treatments. Finally, 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one could be used to develop new methods of synthesis, and could be used to develop new catalysts and reagents.
Synthesemethoden
1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one can be synthesized from a variety of starting materials. The most common method for synthesizing 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one is the reaction of 4-methoxyphenol with 4-morpholine in the presence of an acid catalyst. The reaction yields 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-propan-1-one as a white solid and can be purified by recrystallization. Other methods of synthesis have also been developed, including the reaction of 4-methoxyphenol with 4-morpholine-2-carboxylic acid, the reaction of 4-methoxyphenol with 4-cyanomorpholine, and the reaction of 4-methoxyphenol with 4-chloromorpholine.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-13-5-2-12(3-6-13)4-7-14(16)15-8-10-18-11-9-15/h2-3,5-6H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYLQVDGDCFVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-morpholinopropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-1,7-diazaspiro[4.5]decan-6-one, 95%](/img/structure/B6285756.png)
![Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6285763.png)


![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6285780.png)


